molecular formula C6H7NO2 B372789 4-Methoxy-2(1H)-pyridinone CAS No. 52545-13-8

4-Methoxy-2(1H)-pyridinone

Cat. No. B372789
CAS RN: 52545-13-8
M. Wt: 125.13g/mol
InChI Key: BZIUQZRSHNDQTH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-Methoxy-2(1H)-pyridinone, such as 4-hydroxy-2-quinolones, has been discussed in several publications . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities . The synthetic approaches for these compounds involve various methods and their applications in the synthesis of related four-membered to seven-membered heterocycles .

Scientific Research Applications

Microwave-Assisted Solid-Phase Diels-Alder Reactions

4-Methoxy-2(1H)-pyridinone was used in a study on microwave-assisted solid-phase Diels-Alder reactions of 2(1H)-pyrazinones. The research explored the separation of pyridines from pyridinone byproducts, employing a tailor-made acid-labile linker based on syringaldehyde, which showed superior cleavage rates compared to standard linkers. This study underscores the compound's role in facilitating efficient synthetic pathways for complex organic molecules (Kaval et al., 2003).

Synthesis of Polysubstituted 3-Halo-2(1H)-pyridinones

Another study detailed the synthesis of polysubstituted 3-halo-2(1H)-pyridinones, emphasizing the compound's significance as an intermediate for various nitrogen heterocycles. These compounds are crucial for synthesizing biologically active natural products, showcasing the chemical's pivotal role in pharmaceutical research (Agami et al., 2002).

Photophysics of Pyridinone Derivatives

Research on the photophysical characteristics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogs, including a methoxy derivative, highlights the compound's application in understanding intramolecular charge transfer processes. This investigation provides insights into the compound's potential applications in material sciences, particularly in developing emissive materials (Behera et al., 2015).

Alzheimer's Disease Therapy

A study focused on designing N-phenyl-3-methoxy-4-pyridinone derivatives as dual functional agents for Alzheimer's disease therapy. These compounds exhibit both H3 receptor antagonistic activities and potent inhibitory activities against Aβ1-40/Aβ1-42 aggregation, underlining the compound's therapeutic potential (Zhang et al., 2020).

Fluorescence Studies

In fluorescence studies, 2-methoxy- and 2-morpholino pyridine compounds were synthesized and analyzed for their high emissive properties in solution and solid state. This research demonstrates the compound's utility in developing new fluorescent materials for various applications, from sensing to imaging (Hagimori et al., 2019).

Hydrophilic Chelators for Iron Determination

Another application is in the synthesis of hydrophilic 3-hydroxy-4-pyridinone chelators with ether-derived substituents for iron determination in water samples. These new chelators show promise in analytical chemistry for environmental monitoring and agricultural applications (Moniz et al., 2019).

properties

IUPAC Name

4-methoxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-5-2-3-7-6(8)4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIUQZRSHNDQTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2(1H)-pyridinone

Synthesis routes and methods

Procedure details

Acetic anhydride (36.3 mL) was added to 4-Methoxy pyridine N-oxide (1.09 g) and the resulting solution was warmed to 130° C. and stirred overnight. After 16 h of stirring, the crude mixture was concentrated on the rotavap. 10 mL of a 1:1 MeOH—H2O solution was added and the resulting mixture was stirred overnight. After 10 h, the mixture was concentrated to a solid. The solid was recrystallized in AcCN, filtered and rinsed with ether.
Quantity
36.3 mL
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step One

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